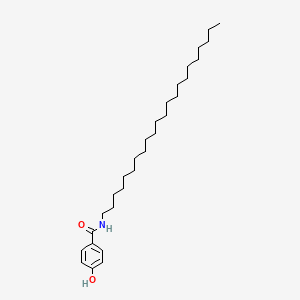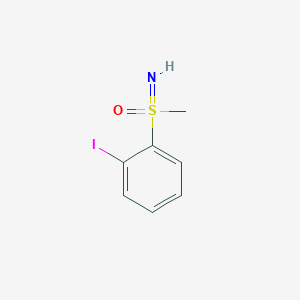![molecular formula C18H16BrN3O2S B13108754 5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide CAS No. 89346-37-2](/img/structure/B13108754.png)
5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide is a complex organic compound that belongs to the class of biindoles Biindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide typically involves the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the biindole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biindole quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1,3-dimethyl-1H-pyrazole
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
Uniqueness
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide is unique due to its biindole core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89346-37-2 |
|---|---|
Fórmula molecular |
C18H16BrN3O2S |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
5-bromo-3-(1H-indol-4-yl)-N,N-dimethylindole-1-sulfonamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-21(2)25(23,24)22-11-16(15-10-12(19)6-7-18(15)22)13-4-3-5-17-14(13)8-9-20-17/h3-11,20H,1-2H3 |
Clave InChI |
YSSSVMKSZMLLAW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N1C=C(C2=C1C=CC(=C2)Br)C3=C4C=CNC4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)




![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)

